REACTION_CXSMILES
|
[CH:1]1[C:5]2=[C:6]([OH:15])[C:7]3[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=3[CH:9]=[C:4]2[O:3][CH:2]=1.[O:16]([CH2:23][CH2:24][CH2:25][CH2:26]Br)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].[I-].[K+]>CC(=O)CC>[O:16]([CH2:23][CH2:24][CH2:25][CH2:26][O:15][C:6]1[C:7]2[CH:14]=[CH:13][C:11](=[O:12])[O:10][C:8]=2[CH:9]=[C:4]2[O:3][CH:2]=[CH:1][C:5]=12)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C1=COC=2C1=C(C3=C(C2)OC(=O)C=C3)O
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCCCBr
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred for 15-20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 24 hours the reaction mixture was concentrated under reduced pressure
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
The oily residue was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×100 ml of dichloromethane
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane layer was extracted with 25 ml of 1% sodium hydroxide
|
Type
|
CUSTOM
|
Details
|
to separate the un-reacted 5-hydroxypsoralen
|
Type
|
WASH
|
Details
|
The dichloromethane layer was washed with 30 ml of 2% hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in a methanol-acetone mixture
|
Type
|
ADDITION
|
Details
|
treated with charcoal
|
Type
|
CUSTOM
|
Details
|
re-crystallized from a methanol-acetone (80:20) mixture
|
Reaction Time |
17.5 (± 2.5) min |
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)CCCCOC1=C2C(=CC3=C1C=CC(O3)=O)OC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |